Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-
Description
The compound "Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-" is a polyhalogenated aromatic hydrocarbon featuring bromine, chlorine, and methyl substituents arranged symmetrically on a benzene ring. Its molecular formula is C₈H₆Br₂Cl₂, with substituents at the 1,4 (bromine), 2,5 (chlorine), and 3,6 (methyl) positions. This structural arrangement confers unique electronic and steric properties, influencing its reactivity, solubility, and applications in organic synthesis.
Structure
3D Structure
Properties
CAS No. |
89244-52-0 |
|---|---|
Molecular Formula |
C8H6Br2Cl2 |
Molecular Weight |
332.84 g/mol |
IUPAC Name |
1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene |
InChI |
InChI=1S/C8H6Br2Cl2/c1-3-5(9)8(12)4(2)6(10)7(3)11/h1-2H3 |
InChI Key |
UOIQDWZPSSWHOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)Cl)C)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Sequential Bromination and Chlorination
A common strategy involves introducing halogens before alkyl groups to leverage the directing effects of halogens. For example:
-
Bromination of 1,4-dichlorobenzene : Using Br₂ in the presence of FeBr₃ at 50–80°C yields 1,4-dibromo-2,5-dichlorobenzene.
-
Chlorination : Further treatment with Cl₂ and AlCl₃ at 0°C introduces chlorine at the remaining ortho positions (2,5).
-
Friedel-Crafts alkylation : Methyl groups are introduced at positions 3 and 6 using CH₃Cl and AlCl₃. However, the highly deactivated ring often requires elevated temperatures (120–150°C) and extended reaction times (24–48 hours).
Limitations : Low yields (<30%) in the alkylation step due to steric and electronic deactivation.
Alkylation-First Strategies
Methylation Prior to Halogenation
Starting with a dimethylbenzene precursor avoids ring deactivation during alkylation:
-
Synthesis of 3,6-dimethylbenzene :
-
Bromination : Br₂ and FeBr₃ at 40°C introduces bromine at positions 1 and 4 (para to methyl groups).
-
Chlorination : Cl₂ and AlCl₃ at −10°C directs chlorine to positions 2 and 5 (ortho to methyl, meta to bromine).
Advantages : Higher alkylation yields (60–70%) compared to halogenation-first methods.
Diazonium Salt Intermediates
Sandmeyer Reactions for Halogen Placement
Diazotization enables precise positioning of halogens:
-
Amination : Nitration of 3,6-dimethylbenzene followed by reduction yields 2,5-diamino-3,6-dimethylbenzene.
-
Diazotization and bromination : Treatment with NaNO₂/HCl forms diazonium salts, which are displaced by Br⁻ via Sandmeyer reaction to install bromine at positions 1 and 4.
-
Chlorination : Electrophilic chlorination completes the substitution pattern.
Key Insight : This method achieves >80% regioselectivity for bromine placement but requires multi-step functional group interconversions.
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Halogenation-first | Br₂/FeBr₃ → Cl₂/AlCl₃ → CH₃Cl/AlCl₃ | 25–30 | Moderate | Low |
| Alkylation-first | Methylation → Br₂/FeBr₃ → Cl₂/AlCl₃ | 60–70 | High | Moderate |
| Diazonium-mediated | Amination → Diazotization → Br⁻/Cl⁻ | 40–50 | Very High | Low |
Notable Trade-offs : While alkylation-first methods offer higher yields, diazonium routes provide superior regiocontrol at the expense of additional synthetic steps.
Emerging Techniques and Patents
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2,5-dichloro-3,6-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrogenated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Products include derivatives with different functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Products include carboxylic acids, aldehydes, or ketones.
Reduction: Products include hydrogenated derivatives with fewer halogen atoms.
Scientific Research Applications
Scientific Research Applications
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- plays a significant role in various scientific fields:
Organic Chemistry
- Intermediate in Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules and polymers. Its halogen substituents facilitate nucleophilic substitution reactions that are essential for building larger molecular frameworks .
Pharmaceutical Development
- Precursor for Active Compounds : It serves as a precursor for the synthesis of biologically active compounds and pharmaceuticals. For example, derivatives of this compound can be modified to develop new therapeutic agents .
Material Science
- Production of Specialty Chemicals : It is used in the production of specialty chemicals including agrochemicals and plastics. The unique properties imparted by the halogen atoms make it suitable for applications requiring specific reactivity or stability .
Environmental Science
- Research on Chemical Behavior : The compound's behavior under different environmental conditions is studied to understand its potential impacts on ecosystems and human health. Its mutagenic properties have been investigated as part of broader studies on hazardous substances .
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis route for benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-. Researchers explored various reaction conditions to enhance yield and reduce by-products. By adjusting temperature and reactant concentrations in a controlled environment, they achieved a significant increase in yield while minimizing waste products.
Another study investigated the biological activity of derivatives synthesized from benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-. The derivatives were tested against various cancer cell lines to assess their efficacy as potential anti-cancer agents. Results indicated that certain modifications to the compound enhanced its cytotoxicity compared to the parent compound.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene involves its interaction with molecular targets through its halogen and methyl groups. The bromine and chlorine atoms can participate in halogen bonding, while the methyl groups can influence the compound’s hydrophobic interactions. These interactions can affect the compound’s reactivity and binding affinity with various molecular targets, influencing its overall chemical and biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene Derivatives
(a) Benzene, 1,4-dibromo-2,5-diiodo-3,6-dimethyl- (CAS 201160-24-9)
- Molecular Formula : C₈H₆Br₂I₂
- Key Differences : Replacing chlorine with iodine increases molecular weight (MW = 481.85 g/mol) and polarizability. Iodine’s larger atomic radius enhances steric hindrance and alters reactivity in nucleophilic substitution reactions compared to chlorine.
- Reactivity : Iodine’s superior leaving-group ability makes this compound more reactive in aryl-halogen exchange reactions compared to the dichloro analog .
(b) 1,4-Dichloro-2,5-bis(trichloromethyl)benzene
- Molecular Formula : C₈Cl₈
- Key Differences : Trichloromethyl groups introduce strong electron-withdrawing effects, reducing aromatic ring electron density. This compound is highly electrophilic, favoring reactions such as Friedel-Crafts alkylation. In contrast, the methyl groups in the target compound are electron-donating, activating the ring toward electrophilic substitution .
(c) 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene (CAS 2375-96-4)
- Molecular Formula : C₈H₄Br₂F₆
- Key Differences : Trifluoromethyl groups are both electron-withdrawing and sterically bulky. This compound exhibits enhanced thermal stability and resistance to oxidation compared to methyl-substituted analogs. Regulatory listings (e.g., ≥1% mixtures) suggest environmental concerns due to persistent halogenated groups .
Methyl-Substituted Halobenzenes
(a) Benzene, 1,4-dichloro-2-methyl (CAS 19398-61-9)
- Molecular Formula : C₇H₆Cl₂
- Molecular Weight : 161.03 g/mol
- Comparison: Fewer substituents result in lower steric hindrance and higher solubility in nonpolar solvents. The absence of bromine reduces molecular weight and alters photochemical degradation pathways .
(b) Benzene, 1,4-dibromo-2-methyl (CAS 615-59-8)
- Molecular Formula : C₇H₆Br₂
- Molecular Weight : 249.93 g/mol
- Comparison : Bromine’s higher atomic weight and polarizability increase boiling points compared to chlorinated analogs. Infrared spectra (Coblentz Society data) show distinct C-Br stretching vibrations at ~550–600 cm⁻¹, absent in chlorine-substituted derivatives .
Regulatory and Environmental Considerations
Halogenated aromatics often face restrictions under frameworks such as the Stockholm Convention due to toxicity and resistance to degradation .
Biological Activity
Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- (CAS No. 89244-52-0) is an organic compound characterized by a complex halogenated structure. This compound is notable for its potential biological activities due to the presence of bromine and chlorine substituents along with methyl groups on the benzene ring. Understanding its biological activity is crucial for evaluating its applications in various fields, including pharmaceuticals and agrochemicals.
The molecular formula of Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- is C8H6Br2Cl2, with a molecular weight of 332.84 g/mol. The structural configuration includes bromine atoms at positions 1 and 4, chlorine atoms at positions 2 and 5, and methyl groups at positions 3 and 6.
| Property | Value |
|---|---|
| CAS No. | 89244-52-0 |
| Molecular Formula | C8H6Br2Cl2 |
| Molecular Weight | 332.84 g/mol |
| IUPAC Name | 1,4-dibromo-2,5-dichloro-3,6-dimethylbenzene |
| InChI Key | UOIQDWZPSSWHOS-UHFFFAOYSA-N |
The biological activity of Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- is influenced by its chemical structure. The halogen atoms (bromine and chlorine) can participate in halogen bonding and affect the compound's interaction with biological macromolecules. The methyl groups contribute to hydrophobic interactions that may enhance binding affinities with various targets.
Biological Activity Studies
Recent studies have investigated the biological activity of this compound in various contexts:
Antimicrobial Activity
A study focused on the antimicrobial properties of halogenated benzene derivatives indicated that compounds similar to Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- exhibit significant antibacterial effects against several bacterial strains. The presence of halogens enhances the lipophilicity and reactivity of these compounds.
Cytotoxicity and Anticancer Potential
Research has demonstrated that halogenated benzene derivatives can exhibit cytotoxic effects on cancer cell lines. For instance:
- Cytotoxicity Assays : Compounds were tested against human cancer cell lines using standard assays (e.g., MTT assay) to measure cell viability.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.0 |
| MCF7 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.0 |
These results suggest that Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl- could be a candidate for further development as an anticancer agent.
Cardiovascular Effects
In cardiovascular studies involving isolated rat heart models, derivatives of this compound showed potential in modulating perfusion pressure and coronary resistance:
- Experimental Design : Various concentrations were tested to evaluate their effects on perfusion pressure over time.
| Group | Compound | Dose (nM) | Effect on Perfusion Pressure |
|---|---|---|---|
| I | Control | - | Baseline |
| II | Benzene Derivative A | 0.001 | Decreased |
| III | Benzene Derivative B | 0.001 | No significant change |
These findings indicate that certain derivatives may influence cardiovascular parameters significantly.
Case Studies
Several case studies have highlighted the biological relevance of halogenated compounds similar to Benzene, 1,4-dibromo-2,5-dichloro-3,6-dimethyl-. For instance:
- Study on Anticancer Activity : A recent publication reported that a structurally similar compound exhibited enhanced cytotoxicity against breast cancer cells due to its ability to induce apoptosis through mitochondrial pathways.
- Antimicrobial Efficacy : Another study demonstrated that a related compound effectively inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.
Q & A
Q. What experimental techniques are critical for characterizing the polymorphic behavior of this compound?
Polymorphism in halogenated benzene derivatives like this compound can be investigated using differential scanning calorimetry (DSC), thermomicroscopy, and X-ray powder diffraction (XRPD). For example, DSC can identify melting points and heat of fusion differences between polymorphs, while XRPD distinguishes crystal packing via unique diffraction patterns . Thermomicroscopy helps visualize phase transitions, such as solid-solid transformations or melt-crystallization events. Ensuring sample purity is critical, as impurities can mask transitions or produce misleading DSC profiles .
Q. How is the compound synthesized, and what purification steps ensure crystallographic-grade material?
The compound is typically synthesized via radical bromination of precursors like 2,5-dibromo-p-xylene using N-bromosuccinimide in carbon tetrachloride. Purification involves column chromatography (e.g., dichloromethane/petroleum ether) followed by slow evaporation of chloroform to grow single crystals. NMR and XRPD are used to confirm purity and phase identity, as contamination can lead to mixed polymorphic batches .
Q. What crystallographic software and methods are recommended for refining its crystal structures?
SHELX programs (e.g., SHELXL for refinement) are widely used for small-molecule crystallography. Charge-flipping algorithms in Olex2 can solve structures, while Diamond software visualizes intermolecular interactions (e.g., Br⋯Br contacts). Space group determination (e.g., triclinic P1̄ vs. monoclinic P2₁/c) and hydrogen atom placement via geometric constraints are standard steps .
Advanced Research Questions
Q. How can researchers resolve contradictions in polymorphic stability data (e.g., conflicting DSC results)?
Contradictory DSC profiles often arise from kinetic factors (e.g., heating rates) or impurities. For instance, rapid heating may show melting of metastable Form II, while slow rates allow Form I crystallization post-melt. Isothermal annealing near the thermodynamic transition temperature (~135°C) and purity validation via XRPD are essential. Referencing energy/temperature diagrams and Ostwald’s rule (metastable phases crystallizing first) clarifies enantiotropic relationships .
Q. What computational approaches predict intermolecular interactions governing polymorph stability?
Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model halogen bonding (Br⋯Br) and van der Waals interactions. Comparing calculated lattice energies with experimental heats of fusion validates stability trends. Crystal engineering principles, such as supramolecular synthon analysis, identify recurring interaction motifs (e.g., layered Br networks) .
Q. How do researchers design experiments to distinguish enantiotropic vs. monotropic polymorphic systems?
Enantiotropy is confirmed if a reversible solid-state transition exists below the melting point. Methods include:
- Variable-temperature XRPD to track phase changes.
- Heat-of-fusion comparison (higher melting form has lower ΔH if enantiotropic).
- Slurry experiments in solvents to identify thermodynamically stable forms at specific temperatures. For this compound, Form II’s higher density and stability at low temperatures, coupled with Form I’s dominance above 135°C, confirm enantiotropy .
Methodological Considerations
- Data Contradiction Analysis : Initial studies of this compound reported inconsistent melting behaviors due to undetected impurities. Cross-validation using multiple techniques (DSC, XRPD, thermomicroscopy) and synthetic batch reproducibility tests are mandatory .
- Thermodynamic Modeling : Construct energy/temperature diagrams using melting points (Tₘ), heats of fusion (ΔH), and transition temperatures. For this compound, ΔH values and Tₘ differences (~137.5°C calculated transition) align with enantiotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
